molecular formula C11H15ClN2O B3023246 N-Butyl-2-chloro-N-methylnicotinamide CAS No. 1016761-54-8

N-Butyl-2-chloro-N-methylnicotinamide

Cat. No.: B3023246
CAS No.: 1016761-54-8
M. Wt: 226.7 g/mol
InChI Key: ZPYNRNVGGRDWDO-UHFFFAOYSA-N
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Description

Significance of Nicotinamide (B372718) and its Derivatives in Chemical Biology and Medicinal Chemistry

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are pivotal to a vast array of metabolic redox reactions essential for life. Beyond its role as a vitamin, the nicotinamide scaffold has proven to be a versatile platform for the development of therapeutic agents.

Derivatives of nicotinamide have been investigated for a wide range of pharmacological activities, including but not limited to, their potential as antifungal agents, inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) for cancer therapy, and as agents against Mycobacterium tuberculosis. nih.govnih.govasm.org The chemical tractability of the nicotinamide structure allows for systematic modifications, enabling the fine-tuning of its biological and physicochemical properties. This has made it a privileged scaffold in medicinal chemistry, with ongoing research continually uncovering new therapeutic applications.

Structural Classification and Nomenclature of Substituted Nicotinamide Analogues

N-Butyl-2-chloro-N-methylnicotinamide can be systematically classified based on the substitutions to the core nicotinamide structure. The nomenclature of substituted nicotinamide analogues follows IUPAC conventions, which provide a clear and unambiguous description of the molecule's architecture.

The core of this compound is the nicotinamide moiety, which is a pyridine (B92270) ring with a carboxamide group at the 3-position. The substitutions on this compound are as follows:

A chloro group at the 2-position of the pyridine ring: This halogen substitution significantly influences the electronic properties of the pyridine ring and can impact the compound's reactivity and biological activity.

A butyl group and a methyl group on the nitrogen atom of the carboxamide: These N-alkyl substitutions increase the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and interaction with biological targets.

The systematic IUPAC name for this compound is N-butyl-2-chloro-N-methylpyridine-3-carboxamide. The structural classification of nicotinamide analogues is crucial for understanding structure-activity relationships (SAR), which guide the design of new compounds with improved therapeutic profiles.

Rationale for Academic Investigation of this compound and its Structural Congeners

The academic investigation into this compound and its structural congeners is driven by the quest for novel therapeutic agents with enhanced efficacy and selectivity. The rationale for its synthesis and study can be inferred from the established biological activities of related substituted pyridine carboxamides.

Research has shown that the introduction of a chlorine atom at the 2-position of the nicotinamide ring can confer significant biological activity. For instance, certain 2-chloronicotinamide (B82574) derivatives have been explored for their potential as herbicides. nih.gov This suggests that the 2-chloro substitution in this compound may be a key determinant of its biological profile.

Furthermore, the N-alkylation of the carboxamide group is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The presence of both a butyl and a methyl group on the amide nitrogen of this compound provides a unique lipophilic character that could enhance its interaction with specific biological targets or improve its cellular uptake. The exploration of various N-alkyl substitutions in other nicotinamide series has been a fruitful area of research, leading to the identification of compounds with diverse biological activities. rsc.org

The combination of these structural features in this compound makes it a compound of interest for screening in various biological assays. Its structural congeners, differing in the nature of the N-alkyl groups or the substitution on the pyridine ring, provide a valuable tool for establishing structure-activity relationships and for the rational design of new and more potent therapeutic agents. The investigation of such compounds contributes to the broader understanding of the chemical space around the nicotinamide scaffold and its potential for drug discovery.

Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC NameN-butyl-2-chloro-N-methylpyridine-3-carboxamide
CAS Number1016761-54-8
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol

Table 2: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC11H15ClN2O226.70
2-ChloronicotinamideC6H5ClN2O156.57
2-Chloro-N-methylnicotinamideC7H7ClN2O170.60
6-Chloro-N-methylnicotinamideC7H7ClN2O170.60

Properties

IUPAC Name

N-butyl-2-chloro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-3-4-8-14(2)11(15)9-6-5-7-13-10(9)12/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNRNVGGRDWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for N Butyl 2 Chloro N Methylnicotinamide and Analogues

Strategies for Nicotinamide (B372718) Core Functionalization

The journey towards N-Butyl-2-chloro-N-methylnicotinamide begins with the modification of the nicotinic acid core. This foundational step is crucial as it sets the stage for the subsequent introduction of the desired functionalities.

The introduction of a chlorine atom at the 2-position of the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. This is typically achieved through the chlorination of a nicotinic acid precursor. A common and effective method involves the N-oxidation of nicotinic acid to form nicotinic acid N-oxide, which then undergoes chlorination.

The N-oxidation of nicotinic acid is often carried out using hydrogen peroxide. The resulting nicotinic acid N-oxide is then subjected to chlorination using various reagents. Phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) is a widely used chlorinating agent for this transformation, affording 2-chloronicotinic acid in high yields. Another approach involves the use of POCl₃ in the presence of a tertiary organic amine, such as triethylamine (B128534). This method also provides the desired 2-chloronicotinic acid, which serves as a key intermediate for the subsequent amidation step.

Table 1: Regioselective Chlorination Methods for the Pyridine Ring at the 2-Position

Starting Material Chlorinating Agent/Conditions Product Yield Reference

With 2-chloronicotinic acid in hand, the next synthetic challenge is the formation of the amide bond with N-methylbutylamine. This can be accomplished through several well-established coupling protocols.

Nicotinoyl Chloride Route: A traditional and direct method for amide bond formation is through the corresponding acyl chloride. 2-Chloronicotinic acid can be converted to 2-chloronicotinoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 2-chloronicotinoyl chloride can then be reacted with N-methylbutylamine to yield this compound. This method is often efficient, with high yields reported for the synthesis of similar N,N-disubstituted nicotinamides. For instance, the reaction of 2-chloronicotinoyl chloride with dimethylamine (B145610) is a key step in the synthesis of 2-chloro-N,N-dimethylnicotinamide, with yields reaching up to 95%.

EDC·HCl/HOBt Mediated Coupling: Carbodiimide-mediated couplings are a cornerstone of modern amide synthesis due to their mild reaction conditions and broad functional group tolerance. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is a commonly used reagent system. In this process, EDC·HCl activates the carboxylic acid group of 2-chloronicotinic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which subsequently undergoes nucleophilic attack by N-methylbutylamine to furnish the desired amide. The use of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the hydrochloride salt of the amine and to facilitate the reaction.

HATU Mediated Coupling: For challenging amide bond formations, particularly with sterically hindered amines or electronically deactivated carboxylic acids, more potent coupling reagents are often employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. Similar to the EDC/HOBt system, HATU activates the carboxylic acid, and the subsequent reaction with the amine is typically rapid and high-yielding. The reaction is usually carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as DIPEA.

Table 2: Comparison of Amide Bond Formation Methodologies

Method Activating/Coupling Reagents Base Typical Solvent Advantages
Nicotinoyl Chloride Thionyl chloride or Oxalyl chloride Pyridine or Triethylamine Dichloromethane or Toluene High reactivity, often high yields
EDC·HCl/HOBt EDC·HCl, HOBt DIPEA or Triethylamine DMF or Dichloromethane Mild conditions, good for sensitive substrates
HATU HATU DIPEA DMF High efficiency, fast reaction rates, good for challenging couplings

Direct amidation methods, which form the amide bond directly from a carboxylic acid and an amine without the need for stoichiometric activating agents, are gaining increasing attention due to their atom economy and environmental benefits. These reactions often require high temperatures or the use of specific catalysts to drive the dehydration process. While not as commonly employed for the synthesis of highly functionalized molecules like this compound, the development of catalytic direct amidation protocols could offer a more sustainable alternative in the future. Boron-based catalysts, for example, have been shown to facilitate the direct amidation of carboxylic acids under relatively mild conditions. However, the application of these methods to substrates like 2-chloronicotinic acid and secondary amines such as N-methylbutylamine would require further investigation to determine their feasibility and efficiency.

An alternative synthetic route to this compound involves the initial formation of a secondary amide, N-butyl-2-chloronicotinamide or N-methyl-2-chloronicotinamide, followed by the introduction of the second alkyl group onto the amide nitrogen.

The N-methylation of a secondary amide, such as N-butyl-2-chloronicotinamide, can be achieved using a variety of methylating agents. A classic approach involves the deprotonation of the amide N-H with a strong base, such as sodium hydride (NaH), followed by quenching the resulting amidate anion with a methylating agent like methyl iodide (MeI). This reaction is typically carried out in an anhydrous aprotic solvent like THF or DMF. Other methylating agents, such as dimethyl sulfate, can also be employed. More recent methods have explored the use of less hazardous methylating agents and milder reaction conditions.

Table 3: Methods for N-Methylation of Secondary Amides

Substrate Methylating Agent Base Solvent Key Features
N-Alkyl amide Methyl iodide (MeI) Sodium hydride (NaH) THF or DMF Classical and effective method
N-Alkyl amide Dimethyl sulfate Strong base Aprotic solvent Potent but toxic methylating agent
N-Alkyl amide Methyl trifluoroacetate (B77799) (MTFA) Potassium tert-butoxide DMF Milder conditions, good functional group tolerance

N-Alkylation Strategies for Amide Nitrogen

Incorporation of N-Butyl Chains

The synthesis of this compound involves the introduction of both a butyl and a methyl group onto the amide nitrogen of a 2-chloronicotinamide (B82574) precursor. While a direct, one-pot synthesis for this specific compound is not extensively detailed in publicly available literature, its formation can be conceptualized through established N-alkylation and N-methylation methodologies applied to amide substrates. A plausible synthetic strategy would involve a stepwise alkylation of 2-chloronicotinamide.

A potential starting material for this synthesis is 2-chloronicotinamide, which can be synthesized from 2-chloronicotinonitrile. The nitrile is hydrolyzed using concentrated sulfuric acid, followed by treatment with ammonium (B1175870) hydroxide (B78521) to yield the primary amide. chemicalbook.com

One common method for N-alkylation of amides involves the use of alkyl halides in the presence of a base. For instance, the N-butylation of 2-chloronicotinamide could be achieved by reacting it with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base serves to deprotonate the amide nitrogen, forming a more nucleophilic amide anion that then attacks the alkyl halide in an SN2 reaction.

Following N-butylation to form N-butyl-2-chloronicotinamide, the resulting secondary amide could then be subjected to N-methylation. This can be accomplished using a methylating agent such as methyl iodide or dimethyl sulfate, again in the presence of a base.

Alternatively, the synthesis could commence with N-methylation of 2-chloronicotinamide to yield 2-chloro-N-methylnicotinamide, followed by N-butylation. The choice of pathway would likely be determined through experimental optimization.

A related synthesis of 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine and dimethylamine in water has been reported, achieving a high yield. google.com While this involves dimethylamine rather than separate methylation and butylation steps, it demonstrates the feasibility of N-dialkylation on a similar scaffold. Another relevant procedure describes the synthesis of 2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide, where a substituted N-phenyl-carboxamide is treated with butyl lithium to facilitate further modification. chemicalbook.com

The following table outlines a hypothetical two-step synthetic approach for this compound starting from 2-chloronicotinamide.

StepReactantsReagentsSolventProduct
1. N-Butylation2-Chloronicotinamide, Butyl bromideSodium hydride (NaH)Tetrahydrofuran (THF)N-Butyl-2-chloronicotinamide
2. N-MethylationN-Butyl-2-chloronicotinamide, Methyl iodideSodium hydride (NaH)Tetrahydrofuran (THF)This compound

Multi-Step Synthesis Pathways for Complex Nicotinamide Derivatives

The synthesis of complex nicotinamide derivatives often necessitates multi-step pathways to construct the desired molecular architecture. These pathways typically involve the initial formation or modification of the nicotinic acid or nicotinamide core, followed by the introduction of various substituents.

A common strategy for synthesizing complex nicotinamide derivatives begins with a substituted nicotinic acid. This starting material can be activated to an acyl chloride, often using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is a highly reactive intermediate that can then be coupled with a diverse range of amines to form the corresponding amide bond. This amidation step is a cornerstone of nicotinamide derivative synthesis, allowing for the introduction of a wide array of functionalities on the amide nitrogen. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized by reacting substituted nicotinoyl chlorides with various thiophen-2-amines under basic conditions. mdpi.com

Another approach involves the modification of the pyridine ring of the nicotinamide scaffold. For instance, the synthesis of 2-chloronicotinic acid, a key precursor for many derivatives, can be achieved through a multi-step process starting from 3-cyanopyridine. This involves an oxidation step to form the N-oxide, followed by a selective chlorination. google.com The resulting 2-chloronicotinic acid can then be converted to the corresponding amide and further functionalized.

The synthesis of N-alkylated phenazin-1-ones, which share some structural similarities with substituted nicotinamides in terms of being nitrogen-containing heterocycles, has been achieved through the oxidative condensation of a benzenetriol with N-alkylbenzene-1,2-diamines. nih.gov This highlights how condensation reactions can be employed to build complex heterocyclic systems.

Furthermore, the synthesis of N-alkyl-N-alkyloxycarbonylaminomethyl (NANAOCAM) prodrugs of various therapeutic agents demonstrates a multi-step approach to modify the amide functionality. This method involves the preparation of N-alkyl carbamic acid alkyl esters from alkyl amines and alkyl chloroformates, which are then used to create an alkylating agent for the parent drug molecule. researchgate.net

The following table provides a generalized overview of a multi-step pathway for the synthesis of a complex nicotinamide derivative.

StepTransformationTypical ReagentsIntermediate/Product
1Ring Formation/ModificationVaries depending on targetSubstituted Nicotinic Acid
2Acyl Chloride FormationOxalyl chloride or Thionyl chlorideSubstituted Nicotinoyl Chloride
3AmidationAmine, BaseComplex Nicotinamide Derivative

Green Chemistry Principles in Nicotinamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nicotinamide and its derivatives to develop more environmentally benign and sustainable processes. These efforts focus on several key areas, including the use of greener solvents, the development of catalytic reactions to minimize waste, and the use of renewable starting materials and biocatalysis.

One significant advancement in the green synthesis of nicotinamide derivatives is the use of biocatalysis. Enzymes, such as lipases, can catalyze the amidation of nicotinic acid esters with amines under mild conditions, often in environmentally friendly solvents like tert-amyl alcohol. This approach avoids the use of harsh reagents and can lead to high product yields with shorter reaction times, especially when coupled with continuous-flow microreactors.

The use of safer and more environmentally friendly solvents is another core principle of green chemistry being applied to nicotinamide synthesis. Deep eutectic solvents (DESs) have been explored as "greener" alternatives to volatile organic compounds (VOCs) for reactions such as the quaternization of isonicotinamide. These reactions have been successfully performed using both conventional heating and ultrasound-assisted methods, with the latter often providing similar yields in shorter times.

Furthermore, the development of catalytic systems that are efficient and can be recycled is a key aspect of green nicotinamide synthesis. For example, the Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds, has been demonstrated to be effective using nickel-based catalysts with nicotinamide in green solvents for the synthesis of biaryl compounds.

The following table summarizes some of the green chemistry approaches applied to nicotinamide synthesis.

Green Chemistry PrincipleApplication in Nicotinamide SynthesisExample
Use of Catalysis Replacement of stoichiometric reagents with catalytic alternatives.Nickel-catalyzed Suzuki-Miyaura cross-coupling using nicotinamide as a ligand.
Safer Solvents and Auxiliaries Replacement of hazardous organic solvents with greener alternatives.Use of deep eutectic solvents (DESs) for the quaternization of isonicotinamide.
Use of Renewable Feedstocks Starting from bio-based materials.While not widespread for the core nicotinamide structure, research into bio-based starting materials for organic synthesis is ongoing.
Design for Energy Efficiency Use of methods that reduce energy consumption.Ultrasound-assisted synthesis in deep eutectic solvents can reduce reaction times and energy input compared to conventional heating.
Biocatalysis Use of enzymes to perform chemical transformations.Lipase-catalyzed amidation of methyl nicotinate (B505614) in a continuous-flow microreactor.

Mechanism of Key Synthetic Reactions (e.g., Amidation Kinetics)

The synthesis of this compound and its analogues relies heavily on the amidation reaction, a fundamental transformation in organic chemistry. Understanding the mechanism and kinetics of this reaction is crucial for optimizing reaction conditions and maximizing product yield.

The direct amidation of a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow process. The reaction typically requires high temperatures and results in the formation of a water molecule. The mechanism involves the initial formation of an ammonium-carboxylate salt, which then undergoes dehydration to form the amide.

To overcome the kinetic barrier, carboxylic acids are often activated before reacting with an amine. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is much more electrophilic than the parent carboxylic acid. The mechanism of amidation using an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.

The kinetics of amidation reactions can be influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of catalysts. For instance, the rate of reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the carboxylic acid derivative. Electron-withdrawing groups on the acyl chloride can increase its reactivity, while steric hindrance on either the amine or the acyl chloride can decrease the reaction rate.

In the context of N-alkylation of amides, which is a key step in the synthesis of this compound, the kinetics are governed by the principles of nucleophilic substitution. The rate of an SN2 reaction, for example, is dependent on the concentration of both the deprotonated amide (the nucleophile) and the alkyl halide (the electrophile). The choice of base, solvent, and leaving group on the alkyl halide all play a significant role in the reaction kinetics.

Recent research has also focused on catalytic amidation reactions that avoid the use of stoichiometric activating agents. These methods often involve the in-situ activation of the carboxylic acid. The mechanisms of these catalytic reactions can be complex, often involving the formation of a more reactive intermediate through interaction with the catalyst.

The following table provides a simplified comparison of the kinetics of direct versus activated amidation.

Reaction TypeActivation EnergyReaction RateConditionsKey Intermediates
Direct Amidation HighSlowHigh temperatureAmmonium-carboxylate salt
Activated Amidation (via Acyl Chloride) LowFastMild (often room temperature)Tetrahedral intermediate

Structure Activity Relationship Sar Studies of N Butyl 2 Chloro N Methylnicotinamide Analogues

Influence of N-Alkyl Substitution (e.g., N-Butyl, N-Methyl) on Molecular Recognition

The nature of the N-alkyl substituent on the nicotinamide (B372718) scaffold plays a pivotal role in molecular recognition and biological activity. The size, length, and lipophilicity of the alkyl group can significantly impact how the molecule interacts with its biological target.

Studies on related N-alkyl nicotinamide compounds have demonstrated that varying the length of the alkyl chain can modulate their efficacy. For instance, in a series of nicotinamide-based compounds, an increase in the number of carbon atoms in the side chain was correlated with a decrease in the growth rate of certain fungi, up to an optimal chain length. nih.gov This suggests that the N-butyl group in N-Butyl-2-chloro-N-methylnicotinamide likely contributes to a specific hydrophobic interaction within a binding pocket that is less optimally occupied by a smaller N-methyl group.

The substitution pattern on the amide nitrogen dictates the molecule's polarity and its ability to form hydrogen bonds. The presence of both a butyl and a methyl group on the nitrogen atom of this compound creates a tertiary amide, which influences its steric profile and electronic distribution compared to secondary amides (with only one alkyl substituent) or primary amides.

Table 1: Influence of N-Alkyl Substitution on Biological Activity of Nicotinamide Derivatives

N-Alkyl Substituent General Effect on Activity Rationale
N-Methyl Lower lipophilicity compared to longer chains. May result in weaker hydrophobic interactions with the target.
N-Butyl Increased lipophilicity. Potentially enhances binding to hydrophobic pockets in the target protein.

These findings underscore the importance of the N-alkyl substitution in fine-tuning the interaction of nicotinamide derivatives with their biological targets. The N-butyl group, in particular, is likely a key determinant of the molecular recognition profile of this compound.

Stereochemical Considerations and their Impact on Biological Interactions

Stereochemistry is a critical factor in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov While this compound itself is not chiral, the introduction of chiral centers into its analogues or the study of related chiral nicotinamide derivatives reveals the importance of three-dimensional structure in biological interactions.

The spatial arrangement of substituents can dictate how a molecule fits into the active site of a receptor or enzyme. For many biologically active compounds, only one enantiomer is responsible for the desired effect, while the other may be inactive or even produce adverse effects. nih.gov The stereospecificity of drug-receptor interactions is a fundamental principle in pharmacology, arising from the chiral nature of biological macromolecules like proteins and nucleic acids.

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target for many nicotinamide-related compounds, the chirality of ligands has been shown to be a determining factor for binding affinity and subtype selectivity. nih.gov For example, the (R)-enantiomers of certain quinuclidine (B89598) derivatives, which share structural motifs with nicotinic ligands, show a marked preference for the α7 nAChR subtype. nih.gov This highlights the stereoselective nature of the binding pocket in these receptors.

The process of chiral resolution, which separates a racemic mixture into its constituent enantiomers, is often essential for evaluating the biological activity of each stereoisomer independently. wikipedia.orgnih.gov Techniques such as the formation of diastereomeric salts with a chiral resolving agent are commonly employed. wikipedia.org

Table 2: Stereochemical Influence on the Activity of Nicotinamide-Related Compounds

Compound Class Stereochemical Feature Impact on Biological Interaction
Chiral Nicotinamide Derivatives Enantiomers Often exhibit different binding affinities and functional activities at their biological targets. nih.gov

These examples from related compound classes strongly suggest that if chiral centers were introduced into the this compound scaffold, the resulting stereoisomers would likely display distinct biological profiles.

Role of Halogenation (e.g., 2-Chloro Moiety) in Modulating Binding Affinities and Potency

The presence and position of halogen substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. The 2-chloro moiety in this compound is expected to have a significant impact on its binding affinity and potency.

Studies on related halogenated compounds have provided insights into the role of this substitution. For instance, C3-halogenation of cytisine, a nicotinic receptor agonist, was found to increase both binding affinity and functional potency at various nAChR subtypes. nih.gov This enhancement is thought to be due to the halogen stabilizing the open conformation of the receptor. nih.gov In another example, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and showed herbicidal activity, indicating that the 2-chloro substitution is compatible with biological activity in certain systems. nih.gov

Table 3: Effect of Halogenation on the Biological Activity of Nicotinamide-Related Scaffolds

Halogen and Position Compound Class Observed Effect
3-Bromo and 3-Iodo Cytisine Increased binding affinity and functional potency at nicotinic receptors. nih.gov

The 2-chloro substituent in this compound likely serves to modulate the electronic properties of the pyridine (B92270) ring and may form specific interactions within the binding pocket, thereby enhancing its affinity and potency.

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound and its analogues is essential for understanding how these molecules adopt specific shapes to interact with their biological targets. The flexibility or rigidity of a molecule can influence its binding affinity and selectivity.

Molecular modeling and computational chemistry are powerful tools for studying the conformational preferences of molecules. scirp.orgnih.govjchemlett.com These methods can predict the low-energy conformations of a molecule in different environments, such as in solution or within a protein binding site. scirp.orgnih.govjchemlett.com For nicotinamide and its derivatives, the rotational barrier around the bond connecting the pyridine ring and the carboxamide group is a critical conformational parameter. acs.org

The conformation of nicotinamide adenine (B156593) dinucleotide (NAD+), a related endogenous molecule, has been shown to vary depending on its environment. While it often adopts an extended conformation when bound to enzymes, a folded conformation where the nicotinamide and adenine rings stack has also been observed. nih.gov This conformational plasticity is crucial for its biological function. nih.gov

The specific conformation adopted by this compound upon binding to its target is likely a key factor in determining its biological activity.

Comparative SAR with Related Nicotinamide Derivatives Across Different Biological Systems

The nicotinamide scaffold is a versatile pharmacophore found in a wide range of biologically active molecules, from essential coenzymes like NAD+ to synthetic drugs and agricultural chemicals. researchgate.net A comparative analysis of the SAR of this compound analogues with other nicotinamide derivatives across different biological systems can provide valuable insights into the broader therapeutic and biological potential of this chemical class.

Nicotinamide and its derivatives, such as nicotinamide riboside, are well-known as precursors for NAD+ biosynthesis and are investigated for their roles in aging and metabolism. nih.govmdpi.comnih.govnih.gov The structural requirements for activity in this context are primarily related to recognition by the enzymes of the NAD+ salvage pathway. nih.gov

In contrast, other nicotinamide derivatives are designed as inhibitors of specific enzymes. For example, inhibitors of nicotinamide N-methyltransferase (NNMT) have been developed, and their SAR studies reveal the importance of specific substitutions on the nicotinamide ring for potent inhibition. nih.gov Similarly, inhibitors of poly(ADP-ribose) polymerase (PARP) often incorporate a nicotinamide-mimicking moiety, where interactions with key amino acid residues in the active site are crucial for inhibitory activity. nih.gov

The neonicotinoid insecticides, such as acetamiprid, represent another class of nicotinamide-related compounds. wikipedia.org These molecules are agonists of insect nicotinic acetylcholine receptors, and their SAR is tailored to achieve high potency and selectivity for the insect receptor over its mammalian counterparts. wikipedia.org

Table 5: Comparative Biological Activities of Various Nicotinamide Derivatives

Compound Class Biological System/Target Key SAR Features
NAD+ Precursors (e.g., Nicotinamide Riboside) NAD+ Biosynthesis Pathway Recognition by salvage pathway enzymes. nih.gov
NNMT Inhibitors Nicotinamide N-Methyltransferase Specific substitutions on the nicotinamide ring for enhanced binding. nih.gov
PARP Inhibitors Poly(ADP-ribose) Polymerase Amide group for hydrogen bonding in the active site. nih.gov
Neonicotinoid Insecticides (e.g., Acetamiprid) Insect Nicotinic Acetylcholine Receptors Modifications to achieve selectivity for insect over mammalian receptors. wikipedia.org

This comparative approach highlights the remarkable versatility of the nicotinamide scaffold. The specific substitution pattern of this compound, with its N-butyl and N-methyl groups and 2-chloro substituent, will determine its unique biological activity profile within this diverse chemical space.

Computational Chemistry and in Silico Modeling for N Butyl 2 Chloro N Methylnicotinamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Butyl-2-chloro-N-methylnicotinamide, this method could be employed to identify potential protein targets and elucidate its binding modes.

The process would involve preparing a 3D structure of this compound and docking it into the binding sites of various proteins. The results would be scored based on the predicted binding affinity, which is an estimation of the strength of the interaction. A lower binding energy typically indicates a more stable complex.

A hypothetical ligand-protein interaction profile for this compound could reveal key interactions such as:

Hydrogen Bonds: The nitrogen and oxygen atoms in the nicotinamide (B372718) ring and the amide group could act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The n-butyl group would likely engage in hydrophobic interactions with nonpolar residues of a protein's binding pocket.

Halogen Bonds: The chlorine atom on the pyridine (B92270) ring could form halogen bonds, which are noncovalent interactions involving a halogen atom.

Table 1: Potential Intermolecular Interactions of this compound

Interaction TypePotential Functional Group(s) Involved
Hydrogen Bond AcceptorPyridine Nitrogen, Carbonyl Oxygen
Hydrogen Bond DonorAmide N-H (if present in tautomeric form)
Hydrophobic InteractionsN-Butyl group, Methyl group
Halogen Bond2-chloro substituent
π-π StackingPyridine ring

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, a QSAR study would involve a dataset of structurally similar nicotinamide derivatives with known biological activities.

The first step would be to calculate a variety of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

1D: Molecular weight, atom counts

2D: Topological indices, molecular connectivity

3D: van der Waals volume, surface area

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of this compound.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, could provide insights into its dynamic behavior.

When simulating the compound in a protein-ligand complex, the stability of the binding pose predicted by molecular docking can be assessed. Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over the simulation time.

These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes, providing a more dynamic and realistic view of the binding event.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), can be used to calculate the electronic properties of this compound with high accuracy. These calculations can provide valuable information about the molecule's reactivity and electrostatic potential.

Key properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map can visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions.

Table 2: Hypothetical DFT-Calculated Properties of this compound

PropertyPredicted Value/InformationSignificance
HOMO Energye.g., -6.5 eVRelates to electron-donating ability
LUMO Energye.g., -1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gape.g., 5.3 eVIndicator of chemical reactivity
Dipole Momente.g., 3.5 DIndicates overall polarity

Pharmacophore Modeling and Virtual Screening Approaches for Analogue Discovery

A pharmacophore model represents the essential 3D arrangement of functional groups that are responsible for a molecule's biological activity. A pharmacophore model for this compound could be developed based on its structure and potential interactions within a protein's active site.

The key features of such a model might include:

A hydrogen bond acceptor feature from the carbonyl oxygen.

A hydrophobic feature corresponding to the n-butyl group.

An aromatic ring feature for the pyridine ring.

This pharmacophore model could then be used as a 3D query to screen large chemical databases for other molecules that share the same essential features. This process, known as virtual screening, can identify novel compounds with potentially similar biological activities, which could be synthesized and tested as analogues of this compound.

Innovation and Development of N Butyl 2 Chloro N Methylnicotinamide Analogues and Derivatives

Lead Compound Identification and Optimization Strategies

The journey from a preliminary "hit" to a viable drug candidate involves rigorous processes of lead compound identification and optimization. In the context of nicotinamide (B372718) analogues, a lead compound is a molecule that demonstrates a desired biological activity, serving as a starting point for further chemical modifications to enhance its properties.

Optimization strategies for nicotinamide-based compounds often focus on improving potency, selectivity, and pharmacokinetic profiles. For instance, in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) positive allosteric modulators (N-PAMs), optimization of an initial prototype led to the identification of compounds with significantly more potent NAMPT activation and improved oral bioavailability. acs.org This process involves the synthesis and screening of numerous analogues to establish Structure-Activity Relationships (SAR).

A common strategy involves modifying specific substituents on the nicotinamide core. For example, research into succinate (B1194679) dehydrogenase (SDH) inhibitors has utilized boscalid (B143098) as a lead compound. nih.gov Through a process of splicing and modification, novel nicotinamide derivatives were designed by replacing the biphenyl (B1667301) group of the lead compound with a substituted diarylamine group. nih.gov This approach allows for the systematic exploration of how different chemical moieties influence the compound's interaction with its biological target.

The table below illustrates examples of optimization efforts on nicotinamide-based compounds.

Lead Compound/Scaffold Modification Strategy Resulting Compound Example Observed Improvement
SBI-0797812 (NAMPT activator prototype)Optimization of substituents1-(4-((4-chlorophenyl)sulfonyl)phenyl)-3-(oxazol-5-ylmethyl)ureaMore potent NAMPT activation and improved oral bioavailability acs.org
Boscalid (SDH inhibitor)Replacement of biphenyl group with diarylamineNovel nicotinamide derivatives with a diarylamine-modified scaffoldModerate fungicidal activity against various fungi nih.gov
5-aminoisoquinolin-1-one (Tankyrase inhibitor)Design of 3-aryl-5-substituted-isoquinolin-1-ones3-Aryl-5-methylisoquinolin-1-onesPotent and selective inhibition of tankyrases nih.gov

Scaffold Exploration and Bioisosteric Replacements within Nicotinamide Frameworks

Scaffold exploration is a crucial strategy in medicinal chemistry that involves modifying the core structure of a lead compound to discover novel chemical entities with improved properties. Within the nicotinamide framework, this can involve altering the pyridine (B92270) ring system or its substituents. The goal is to access new chemical space and potentially identify scaffolds with superior biological activity or better drug-like properties.

Bioisosteric replacement is a specific tactic within scaffold exploration where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This is done to enhance the target activity of the compound or to improve its pharmacokinetic properties. In the development of novel nicotinamide derivatives, bioisosteric replacement has been used effectively. For example, replacing the N-methylamide group with an oxazoline (B21484) has been shown to enhance the fungicidal potency of certain compounds. acs.org Similarly, azobenzene (B91143) analogues, characterized by an azo bond, can have this bond replaced by various bioisosteres such as an amide group to generate new derivatives. acs.org

The table below provides examples of bioisosteric replacements within nicotinamide and related frameworks.

Original Functional Group/Scaffold Bioisosteric Replacement Purpose of Replacement Reference
N-methylamideOxazolineEnhance fungicidal potency and spectrum acs.org
Azo bondAmideTo create novel analogues acs.org
Nicotinamide ribosideC-nucleosideTo synthesize isosteric analogues of NAD nih.gov
Pyrrolidine and pyridine ringsDialkylamino and substituted benzene (B151609) ringsTo create novel nicotinic ligands researchgate.net

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems. They are indispensable tools for understanding the function of proteins and elucidating cellular pathways. The design of chemical probes based on nicotinamide scaffolds allows researchers to investigate the biological targets of these compounds.

The synthesis of a chemical probe often involves modifying a known bioactive molecule, such as a nicotinamide derivative, to incorporate a reporter tag. This tag can be a fluorescent group, a photoaffinity label, or a "click" chemistry handle. For instance, fluorescently labeled analogues of bioactive compounds can be synthesized to visualize their distribution and interaction within cells. The design process for such probes requires careful consideration to ensure that the addition of the reporter group does not significantly alter the compound's biological activity.

The general workflow for developing a chemical probe involves:

Identification of a suitable parent molecule with known biological activity.

Design of a synthetic route to incorporate a linker and a reporter tag.

Synthesis and purification of the chemical probe.

Biological evaluation to confirm that the probe retains its intended activity and can be used to study the target system.

For example, the synthesis of fluorescently labeled analogues of the chemokine receptor antagonist TAK-779 involved coupling the parent molecule to various fluorescent dyes like BODIPY and coumarin (B35378) through appropriate linkers. nih.gov This same principle can be applied to nicotinamide derivatives to create probes for their respective targets.

Academic Research and Patent Landscape of Substituted Nicotinamide Compounds

The field of substituted nicotinamide compounds is an active area of academic research and commercial development, as evidenced by a growing body of scientific literature and numerous patent filings. Academic research often focuses on the synthesis of novel analogues and their evaluation against various biological targets, including enzymes and receptors. nih.govnih.gov

The patent landscape for nicotinamide derivatives is broad, covering a wide range of applications. Patents in this area often claim novel chemical structures, methods of synthesis, and their use in various therapeutic areas. For example, patents have been filed for nicotinamide mononucleotide derivatives and their use in increasing intracellular levels of NAD+. google.com The intellectual property surrounding these compounds is complex, with patents covering not only the active pharmaceutical ingredients but also their formulations and specific uses.

A review of the patent landscape indicates significant interest in the development of nicotinamide-based compounds for a variety of applications. This includes their use as fungicides in agriculture and as modulators of key cellular enzymes in human health. nih.govacs.org The continuous filing of patents suggests that the commercial potential of substituted nicotinamide compounds is still being actively explored and that new applications are likely to emerge from ongoing research and development efforts.

Future Directions and Emerging Research Avenues for N Butyl 2 Chloro N Methylnicotinamide Studies

Development of Novel and Efficient Synthetic Routes

The advancement of research into N-Butyl-2-chloro-N-methylnicotinamide is fundamentally reliant on the availability of efficient and scalable synthetic methods. Future research should prioritize the development of novel synthetic routes that offer improvements in yield, purity, cost-effectiveness, and environmental impact over potential existing methods. Key areas of exploration could include the investigation of greener solvents, catalyst systems that minimize waste, and the development of continuous flow processes for large-scale production. A comparative analysis of potential synthetic strategies is crucial for identifying the most promising avenues for optimization.

| Environmental Impact | Minimize waste and hazardous substance use | Green chemistry principles, use of biodegradable solvents, atom economy optimization |

Advanced Biophysical Techniques for Deeper Mechanistic Elucidation

A thorough understanding of how this compound interacts with biological systems at a molecular level is critical for elucidating its mechanism of action. Future research should employ a suite of advanced biophysical techniques to probe these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of the compound bound to potential biological targets. Furthermore, methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be invaluable for quantifying the binding affinity and thermodynamics of these interactions.

Table 2: Application of Biophysical Techniques

Technique Information Gained Potential Research Question
X-ray Crystallography 3D structure of compound-target complex What is the precise binding mode of the compound to its target protein?
Cryo-Electron Microscopy High-resolution structure of large complexes How does the compound binding induce conformational changes in a multi-protein complex?
Surface Plasmon Resonance (SPR) Real-time binding kinetics (on- and off-rates) What is the affinity and stability of the compound-target interaction?

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy) | What are the driving forces behind the binding of the compound to its target? |

Rational Design of Next-Generation Analogues with Tailored Biological Selectivity and Potency

Building upon the structural and mechanistic insights gained from biophysical and systems biology studies, the rational design of next-generation analogues of this compound represents a promising future direction. Structure-activity relationship (SAR) studies, guided by computational modeling and medicinal chemistry principles, can be employed to systematically modify the chemical scaffold. The goal of such a program would be to develop new analogues with enhanced potency, improved selectivity for the desired biological target, and optimized pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and could be effectively applied to this class of compounds.

Table 3: Compound Names Mentioned in this Article

Compound Name

Q & A

Q. What are the recommended synthetic routes for N-Butyl-2-chloro-N-methylnicotinamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic routes typically involve nucleophilic substitution or coupling reactions, with optimization via Design of Experiments (DOE). For example, varying temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of precursors (e.g., chloro-substituted nicotinamide derivatives and alkylating agents). Reaction progress should be monitored using TLC or HPLC, with purification via column chromatography. Yield optimization may require iterative adjustments to catalysts (e.g., EDC/NHS for coupling reactions) and quenching conditions .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirm structural integrity by analyzing chemical shifts for the chloro and N-methyl groups (e.g., δ ~3.2 ppm for N-CH₃).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₄ClN₂O).
  • FT-IR : Identify functional groups (e.g., C=O stretch ~1670 cm⁻¹, C-Cl ~550 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve stereochemical configuration. Cross-validate results with reference standards listed in chemical catalogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across different in vitro models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct meta-analyses comparing:
  • Dose-response curves : Ensure consistency in IC₅₀/EC₅₀ calculations.
  • Control experiments : Validate solvent effects (e.g., DMSO tolerance limits).
  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H/¹⁴C) to confirm target specificity. Cross-reference findings with orthogonal methods like SPR (Surface Plasmon Resonance) to assess binding kinetics .

Q. What strategies are employed to elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :
  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation, dealkylation).
  • LC-HRMS : Track metabolite formation via high-resolution mass shifts (e.g., +16 Da for hydroxylation).
  • Stable isotope labeling : Introduce ¹³C/²H isotopes to trace metabolic intermediates.
  • Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

Data Contradiction and Validation

Q. How should conflicting data on the stability of this compound under varying pH conditions be reconciled?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 24–72 hours.
  • Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) using HPLC-UV data.
  • Structural analysis : Correlate degradation products (e.g., hydrolysis of the amide bond) with pH-dependent stability trends. Validate via NMR and MS fragmentation patterns .

Experimental Design Considerations

Q. What critical parameters should be prioritized when designing toxicity studies for this compound?

  • Methodological Answer :
  • Acute toxicity : Determine LD₅₀ in rodent models using OECD Guideline 423.
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays.
  • Subchronic exposure : 28-day repeated-dose studies with histopathological analysis of liver/kidney tissues.
  • Dose selection : Base on pharmacokinetic data (Cₘₐₓ, AUC) from preliminary ADME studies .

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N-Butyl-2-chloro-N-methylnicotinamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.